Cas no 1374986-05-6 (methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate)
![methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1374986-05-6x500.png)
methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate
- MFCD29035104
- Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate
- Methyl 5-chloro[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
- DTXSID101161739
- AKOS027251641
- CS-0197550
- SCHEMBL15257940
- 1374986-05-6
- Methyl5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate
- Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester
- AS-30137
- methyl 5-chloro-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
-
- MDL: MFCD29035104
- インチ: InChI=1S/C7H4ClN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3
- InChIKey: WCIHVCUELIPOED-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=NOC2=NC=C(Cl)N=C21)OC
計算された属性
- せいみつぶんしりょう: 212.9941187Da
- どういたいしつりょう: 212.9941187Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 78.1Ų
methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97090-1G |
methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate |
1374986-05-6 | 95% | 1g |
¥ 7,042.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97090-5G |
methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate |
1374986-05-6 | 95% | 5g |
¥ 21,126.00 | 2023-03-15 | |
abcr | AB459508-1 g |
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate; . |
1374986-05-6 | 1g |
€1303.70 | 2023-06-15 | ||
TRC | M222105-10mg |
Methyl 5-Chloroisoxazolo[4,5-B]pyrazine-3-carboxylate |
1374986-05-6 | 10mg |
$ 70.00 | 2022-06-04 | ||
TRC | M222105-100mg |
Methyl 5-Chloroisoxazolo[4,5-B]pyrazine-3-carboxylate |
1374986-05-6 | 100mg |
$ 340.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97090-250MG |
methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate |
1374986-05-6 | 95% | 250MG |
¥ 2,818.00 | 2023-03-15 | |
A2B Chem LLC | AI33178-1g |
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate |
1374986-05-6 | 97% | 1g |
$815.00 | 2024-04-20 | |
abcr | AB459508-250mg |
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate; . |
1374986-05-6 | 250mg |
€516.10 | 2025-02-17 | ||
1PlusChem | 1P00HVI2-1g |
Methyl 5-chloro[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate |
1374986-05-6 | 97% | 1g |
$875.00 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97090-100mg |
methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate |
1374986-05-6 | 95% | 100mg |
¥1760.0 | 2024-04-24 |
methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylateに関する追加情報
Methyl 5-Chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS No. 1374986-05-6): An Overview of Its Structure, Properties, and Applications
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS No. 1374986-05-6) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its distinct molecular structure, exhibits a range of properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The molecular formula of methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is C9H6ClN3O3, and its molecular weight is approximately 237.61 g/mol. The compound features a core isoxazolo[4,5-b]pyrazine scaffold with a chlorine substituent at the 5-position and a methyl ester group at the 3-position. This unique arrangement of functional groups imparts specific chemical and physical properties to the molecule.
In terms of physical properties, methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is a solid at room temperature with a melting point ranging from 120 to 122°C. It is slightly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various synthetic transformations and analytical techniques.
The chemical reactivity of methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is primarily influenced by its functional groups. The chlorine atom at the 5-position can undergo nucleophilic substitution reactions, making it an excellent starting material for the synthesis of derivatives with different substituents. The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid or further modified through esterification or amidation reactions.
Recent research has highlighted the potential applications of methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate in medicinal chemistry. Studies have shown that compounds derived from this scaffold exhibit potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate demonstrated significant inhibition of tumor growth in vitro and in vivo models.
In addition to its medicinal applications, methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate has been explored for its use in agrochemicals. Research has indicated that compounds derived from this scaffold can act as effective herbicides and insecticides due to their ability to disrupt specific biological pathways in target organisms. This makes them valuable candidates for the development of new agricultural products.
The synthesis of methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate typically involves multi-step procedures that start from readily available starting materials. One common synthetic route involves the condensation of an appropriate pyrazine derivative with an isoxazole precursor followed by esterification to form the final product. Advances in synthetic methodologies have led to more efficient and scalable processes for the production of this compound.
In conclusion, methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS No. 1374986-05-6) is a promising compound with a wide range of applications in both medicinal and agrochemical fields. Its unique molecular structure and versatile reactivity make it an attractive intermediate for the synthesis of biologically active molecules. Ongoing research continues to uncover new possibilities for its use in developing innovative solutions to various challenges in healthcare and agriculture.
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